molecular formula C8H12N4O3 B2728141 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine CAS No. 53960-83-1

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine

Cat. No.: B2728141
CAS No.: 53960-83-1
M. Wt: 212.209
InChI Key: KMXODOQVUCOXIQ-UHFFFAOYSA-N
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Description

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure

Scientific Research Applications

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine has several scientific research applications:

Future Directions

Given the diverse biological activities of pyrazole derivatives, “4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its synthesis process, chemical reactions, mechanism of action, and safety profile.

Mechanism of Action

Preparation Methods

The synthesis of 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(5-methyl-4-nitro-1H-pyrazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6-7(12(13)14)8(10-9-6)11-2-4-15-5-3-11/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXODOQVUCOXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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